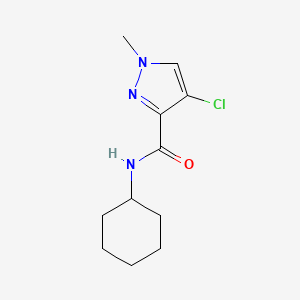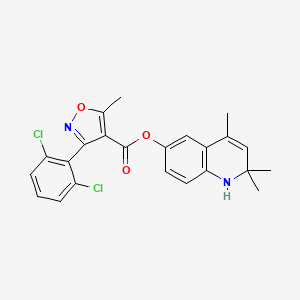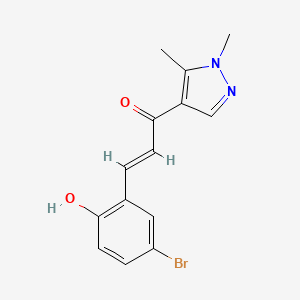
4-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-3-carboxamide is an organic compound with the molecular formula C11H16ClN3O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as agriculture, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with cyclohexylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
4-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antifungal and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide
- 4-chloro-1-methyl-N-(2-pyridinyl)-1H-pyrazole-5-carboxamide
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
Uniqueness
4-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-3-carboxamide is unique due to its specific structural features, such as the presence of a cyclohexyl group and a chlorine atom. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H16ClN3O |
|---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
4-chloro-N-cyclohexyl-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H16ClN3O/c1-15-7-9(12)10(14-15)11(16)13-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,13,16) |
InChI Key |
WRGUJJZNPRCQIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2CCCCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-(difluoromethyl)-4-(1-ethylsulfonylpiperidin-3-yl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956867.png)
![6-methyl-2-nitro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one](/img/structure/B10956872.png)
![ethyl 4-{[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)carbamothioyl]amino}benzoate](/img/structure/B10956887.png)
![{5-[5-(1-Adamantyl)-1,3,4-oxadiazol-2-YL]-2-furyl}methyl [4-(tert-butyl)phenyl] ether](/img/structure/B10956894.png)

![N-(2,5-difluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10956900.png)
![(2E)-N-[2-(1H-indol-3-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B10956901.png)
![Ethyl 3-cyano-6-(thiophen-2-yl)-2-[(5,5,5-trifluoro-2,4-dioxopentyl)sulfanyl]pyridine-4-carboxylate](/img/structure/B10956903.png)
![13-(difluoromethyl)-4-[[3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956905.png)
![(5Z)-2-(4-bromoanilino)-5-[(4-ethoxy-3-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10956909.png)
![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B10956919.png)

![(2E)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B10956929.png)
![(1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B10956930.png)
